![molecular formula C11H18O5 B136118 (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid CAS No. 157518-70-2](/img/structure/B136118.png)
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid, also known as DMDO-4, is an organic compound that has attracted significant attention in scientific research. It is a chiral molecule that belongs to the family of oxoacid derivatives and has a molecular formula of C13H22O5. DMDO-4 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage and prevent the development of various diseases such as cancer and cardiovascular disease. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of various compounds. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the limitations of using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research involving (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid. One possible direction is the development of new drugs based on (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid for the treatment of various diseases such as cancer and inflammation. Another possible direction is the synthesis of new chiral compounds using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid and its potential applications in various fields of research.
合成法
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid can be synthesized using various methods, including the oxidation of the corresponding alcohol or aldehyde, the hydrolysis of the corresponding ester, and the ring-opening of the corresponding lactone. One of the most common methods for synthesizing (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is through the oxidation of 3,4-dimethyl-5-hydroxyfuran-2(5H)-one using a strong oxidizing agent such as potassium permanganate or chromium trioxide.
科学的研究の応用
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has also been studied for its potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of various compounds.
特性
CAS番号 |
157518-70-2 |
|---|---|
製品名 |
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid |
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC名 |
(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H18O5/c1-6(2)5-7(9(12)13)8-10(14)16-11(3,4)15-8/h6-8H,5H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 |
InChIキー |
ZUOVLWXPFQJYLF-SFYZADRCSA-N |
異性体SMILES |
CC(C)C[C@H]([C@H]1C(=O)OC(O1)(C)C)C(=O)O |
SMILES |
CC(C)CC(C1C(=O)OC(O1)(C)C)C(=O)O |
正規SMILES |
CC(C)CC(C1C(=O)OC(O1)(C)C)C(=O)O |
ピクトグラム |
Irritant |
同義語 |
(2R)-4-METHYL-2-[(S)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]VALERIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



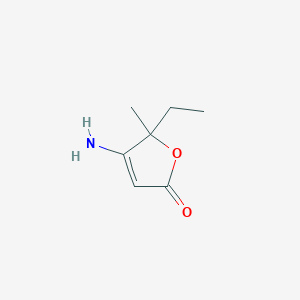



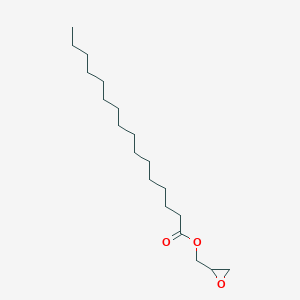
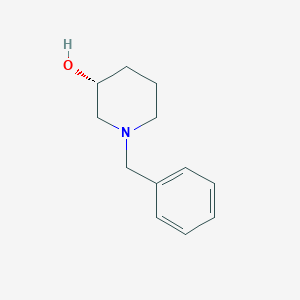
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)


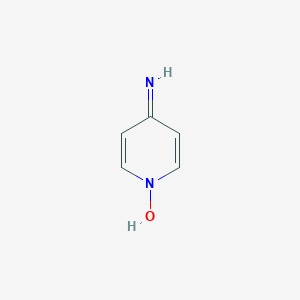
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

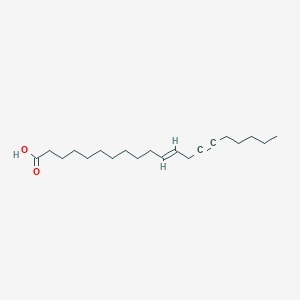
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)